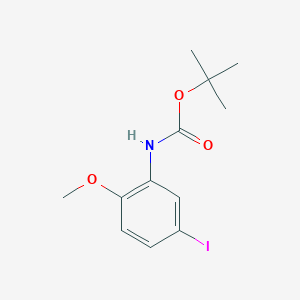

Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16INO3. It is a derivative of carbamic acid and features a tert-butyl group, an iodine atom, and a methoxyphenyl group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate typically involves the reaction of 5-iodo-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

- Dissolve 5-iodo-2-methoxyaniline in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbamate group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl carbamates are commonly utilized as protecting groups in organic synthesis due to their stability and ease of removal. The specific compound tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate serves as a precursor for various synthetic pathways:

- N-Boc Protection : The tert-butyl group acts as an N-Boc (N-tert-butoxycarbonyl) protecting group for amines, facilitating selective reactions without interfering with other functional groups. This is particularly useful in multi-step syntheses where protection and deprotection strategies are essential .

- Synthesis of Iodinated Compounds : The presence of the iodine atom in the structure allows for further functionalization through nucleophilic substitution reactions, making it a valuable intermediate in synthesizing iodinated pharmaceuticals .

Medicinal Chemistry

The compound has shown potential applications in medicinal chemistry, particularly in the development of new therapeutic agents:

- Anticancer Activity : Research indicates that derivatives of phenyl carbamates can influence cancer cell differentiation and proliferation. For instance, compounds that modulate tubulin dynamics have been explored for their ability to induce differentiation in acute myeloid leukemia (AML) cells . this compound may serve as a scaffold for developing such bioactive molecules.

- Targeted Drug Delivery : The iodo and methoxy substituents enhance the lipophilicity and biological activity of the compound, which can be beneficial in designing targeted drug delivery systems .

Biochemical Probes

The unique structural features of this compound allow it to function as a biochemical probe:

- Binding Studies : The compound can be employed in binding assays to study interactions with various biomolecules, including proteins and nucleic acids. Its ability to modify biological pathways makes it useful for elucidating mechanisms of action in cellular systems .

Case Study 1: Deprotection Methodology

A study demonstrated a mild method for deprotecting N-Boc groups using oxalyl chloride in methanol, showcasing the versatility of tert-butyl carbamates in synthetic applications. The method yielded high conversions with various substrates, indicating its broad applicability in organic synthesis .

Case Study 2: Anticancer Screening

In another research effort, compounds derived from phenolic structures similar to this compound were screened for their ability to upregulate differentiation markers in AML cell lines. The results highlighted the potential of such compounds in cancer therapeutics .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an N-Boc protecting group; facilitates selective reactions |

| Medicinal Chemistry | Potential anticancer agent; scaffold for drug development |

| Biochemical Probes | Useful in binding studies; elucidates interactions with biomolecules |

| Case Studies | Demonstrated successful deprotection methodology; shown potential in cancer therapeutics |

Mécanisme D'action

The mechanism of action of tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl n-(4-iodo-2-methoxyphenyl)carbamate

- Tert-butyl n-(5-bromo-2-methoxyphenyl)carbamate

- Tert-butyl n-(5-iodo-2-ethoxyphenyl)carbamate

Uniqueness

Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The methoxy group also contributes to its solubility and electronic characteristics, making it a valuable compound in various chemical and biological applications.

Activité Biologique

Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a series of chemical reactions involving the carbamate formation from the corresponding amine and tert-butyl chloroformate. The presence of the iodine and methoxy groups on the phenyl ring enhances its reactivity and biological properties.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 20.1 | ROS generation |

| B | HepG2 | 14 | Tubulin interference |

| C | PC12 | 22 | Cell cycle arrest |

These findings suggest that compounds with similar structures may exhibit significant cytotoxic effects against cancer cells through mechanisms such as reactive oxygen species (ROS) generation and tubulin polymerization interference .

2. Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitors of various cytochrome P450 enzymes (CYPs) are crucial in drug metabolism. A related compound demonstrated potent inhibition of CYP3A4, indicating potential drug-drug interaction risks:

| Compound | CYP Isoform | IC50 (µM) |

|---|---|---|

| D | CYP3A4 | 0.34 |

| E | CYP1A4 | >5 |

Such inhibition can lead to significant pharmacokinetic implications, necessitating further investigation into the safety profiles of these compounds in therapeutic settings .

3. Antioxidant Activity

The antioxidant properties of related compounds have been explored, showing varying degrees of efficacy in scavenging free radicals. For example, compounds with methoxy substitutions exhibited enhanced antioxidant activity measured through DPPH radical scavenging assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| F | 85 |

| G | 78 |

These results highlight the potential of this compound and its derivatives in mitigating oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on a series of carbamate derivatives, one compound was found to induce apoptosis in MCF-7 breast cancer cells through ROS-mediated pathways. The study reported an IC50 value of 20 µM, suggesting effective cytotoxicity against this cell line.

Case Study 2: Enzyme Interaction

A pharmacokinetic study evaluated the interactions of a related compound with liver microsomes, revealing significant time-dependent inhibition of CYP3A4. This raises concerns regarding the metabolic stability and potential adverse effects when co-administered with other drugs.

Propriétés

IUPAC Name |

tert-butyl N-(5-iodo-2-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJUVOXGHFZGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.